Ciramadol

Analgesia Postoperative Pain Clinical Efficacy

Ciramadol (WY-15705) is a non-prodrug, direct-acting mixed μ-opioid agonist-antagonist with a ceiling on respiratory depression and low abuse potential. Unlike tramadol, it requires no CYP2D6 activation, eliminating genetic variability. Its near-ideal 93.5% renal excretion and high oral bioavailability make it a superior tool for studying glucuronidation-mediated drug-drug interactions, renal function–disposition relationships, and opioid receptor pharmacology in postoperative or chronic pain models with cardiovascular comorbidities.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 63269-31-8
Cat. No. B049922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiramadol
CAS63269-31-8
Synonyms1-cis-2-(alpha-dimethylamino-m-hydroxybenzyl)cyclohexanol.HCl
ciramadol
ciramadol hydrochloride
ciramadol, (1R-1alpha(R*),2alpha)-isomer
Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1alpha(R*),2alpha)-(-)-
Wy-15,705
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O
InChIInChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1
InChIKeyUVTLONZTPXCUPU-ZNMIVQPWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciramadol (CAS 63269-31-8) Procurement Guide: Opioid Agonist-Antagonist Specifications


Ciramadol (WY-15705) is a synthetic benzylamine-derived opioid analgesic characterized as a mixed agonist-antagonist at the μ-opioid receptor [1]. Developed in the late 1970s and covered under US Patent 3928626, it is structurally related to tramadol, tapentadol, and venlafaxine [2]. The compound exhibits a molecular formula of C15H23NO2 with a molecular weight of 249.35 g/mol [3]. Its pharmacological profile includes a ceiling on respiratory depression and relatively low abuse potential compared to full μ-agonists, positioning it as a distinct entity within the mixed opioid analgesic class [1].

Why Ciramadol Cannot Be Substituted with Generic Opioid Analogs in Pain Research


Substituting ciramadol with other opioid analgesics such as tramadol, codeine, or pentazocine is scientifically unjustified due to fundamental differences in receptor pharmacology, metabolic fate, and therapeutic ratios. Unlike the prodrug tramadol, which requires CYP2D6-mediated activation to O-desmethyltramadol for μ-opioid activity, ciramadol acts directly as a mixed agonist-antagonist at the μ-opioid receptor with intrinsic ceiling properties on respiratory depression [1]. Compared to codeine, ciramadol exhibits a distinct metabolic pathway dominated by glucuronidation rather than CYP2D6-mediated O-demethylation, resulting in >90% renal excretion of absorbed dose and essentially complete oral absorption, eliminating the pharmacogenetic variability associated with codeine activation [2]. Furthermore, ciramadol demonstrates a unique hemodynamic profile relative to morphine, increasing cardiac index and stroke volume index without the hypotensive effects characteristic of morphine [3]. These compound-specific properties render ciramadol non-interchangeable with other in-class analgesics.

Quantitative Differentiation: Ciramadol Versus Pentazocine, Codeine, Morphine, and Aspirin


Ciramadol 60 mg vs Pentazocine 50 mg: Superior and Longer-Lasting Analgesia in Postoperative Pain

In a double-blind study comparing oral ciramadol and pentazocine in postoperative pain patients, ciramadol 60 mg provided significantly better and longer-lasting pain relief compared to pentazocine 50 mg (P < 0.02). The analgesic effect of ciramadol 20 mg was similar in pattern and magnitude to pentazocine 50 mg, but the 60 mg dose of ciramadol demonstrated clear superiority [1].

Analgesia Postoperative Pain Clinical Efficacy

Ciramadol 60 mg vs Codeine 60 mg: Equivalent Analgesic Efficacy with Reduced Sedation and Nausea in Postoperative Setting

In a double-blind trial of 180 postoperative patients, ciramadol 60 mg and codeine 60 mg proved equally effective for pain relief. However, ciramadol demonstrated a more favorable side-effect profile, causing only mild sedation without cardiorespiratory depression. In a separate chronic cancer pain study, ciramadol also exhibited a lower incidence and severity of sedation and nausea compared to codeine [1]. Ciramadol's potency as an analgesic is slightly higher than that of codeine [2].

Analgesia Codeine Postoperative Pain

Ciramadol 60 mg IM vs Morphine 10 mg IM: Comparable Postoperative Analgesia with Favorable Hemodynamic Profile

A double-blind comparison of multiple intramuscular doses concluded that ciramadol 60 mg compares favorably with morphine 10 mg as a postoperative analgesic [1]. In a separate hemodynamic study, ciramadol (0.6 mg/kg IV) increased cardiac index (CI) from 2.78 to 3.22 L/min/m² and stroke volume index (SVI) from 40.9 to 48.2 ml/beat/m², whereas morphine (0.125 mg/kg IV) had no effect on CI or SVI but significantly lowered systolic and diastolic blood pressures [2].

Analgesia Morphine Hemodynamics

Ciramadol vs Placebo and Aspirin: Dose-Dependent Analgesia in Postoperative Pain

In a placebo-controlled study of postoperative pain, ciramadol produced significantly more pain relief than placebo, with the analgesic effect increasing with dose [1]. Compared to aspirin (650 mg), ciramadol 15 mg showed generally non-significant differences in pain relief, but aspirin had some advantages over ciramadol 15 mg [2]. In chronic cancer pain, ciramadol also demonstrated significant analgesic effects [3].

Analgesia Postoperative Pain Placebo-Controlled Trial

Ciramadol vs Dezocine and Morphine: Mu-Opioid Receptor Antagonism at Ileocecal Sphincter

In an animal model using the anesthetized cat ileocecal sphincter (ICS), both dezocine and ciramadol inhibited the ICS response to the mu-receptor agonist morphine sulfate, demonstrating mu-receptor antagonist activity. No inhibition of responses to the delta agonist methionine enkephalin or the kappa agonist dynorphin was seen with dezocine, and only partial inhibition of the dynorphin response was seen with ciramadol [1].

Opioid Receptor Mu Antagonist Gastrointestinal Motility

Ciramadol Absolute Oral Bioavailability: 82% vs Near-Complete Absorption

The absolute oral bioavailability of ciramadol is 82%, with near-complete absorption demonstrated by renal excretion of 93.5 ± 11.7% of an oral dose. Food intake does not alter the extent of absorption (relative bioavailability 96% fed vs fasted), though it may affect the rate. The elimination half-life is 3.7-4.9 hours, with a volume of distribution of 1.5 L/kg and total clearance of 4.9 ml/min/kg [1][2][3].

Pharmacokinetics Bioavailability Absorption

Optimal Research and Industrial Use Cases for Ciramadol Based on Evidence


Postoperative Pain Management Studies Requiring a Safer Opioid Alternative to Codeine or Pentazocine

Researchers designing postoperative pain trials should consider ciramadol as a comparator or investigational agent due to its demonstrated equivalence to codeine 60 mg with fewer side effects, and its superiority over pentazocine 50 mg in providing longer-lasting analgesia [1]. Its lack of cardiorespiratory depression at therapeutic doses makes it particularly suitable for studies involving patients with cardiovascular concerns [2].

Pharmacokinetic and Drug Interaction Studies Exploiting Ciramadol's Predictable Absorption and Glucuronidation-Dominant Metabolism

Given its near-complete absorption (93.5% renal excretion), high oral bioavailability (82%), and metabolism primarily via glucuronidation rather than CYP2D6, ciramadol is an ideal model compound for investigating drug-drug interactions involving glucuronidation pathways or for studying the impact of renal function on drug disposition [3].

Preclinical Opioid Receptor Pharmacology Research Focusing on Mixed Agonist-Antagonist Mechanisms

Ciramadol's demonstrated mu-opioid receptor antagonist activity at the feline ileocecal sphincter, with partial kappa antagonist effects, makes it a valuable tool for investigating the functional consequences of mixed agonist-antagonist opioid receptor modulation in gastrointestinal motility and pain pathways [4].

Comparative Analgesic Efficacy Trials in Chronic Cancer Pain

Ciramadol has established efficacy in both postoperative and chronic cancer pain models [5]. Its favorable side-effect profile compared to codeine (less sedation/nausea) and its ceiling on respiratory depression make it a candidate for comparative studies in chronic pain management where long-term tolerability is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciramadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.